molecular formula C12H14N4O3 B2498283 N-(2-methoxyethyl)-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide CAS No. 440331-86-2

N-(2-methoxyethyl)-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide

Katalognummer: B2498283
CAS-Nummer: 440331-86-2
Molekulargewicht: 262.269
InChI-Schlüssel: IBYPNLGUUIGCEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-methoxyethyl)-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide is a useful research compound. Its molecular formula is C12H14N4O3 and its molecular weight is 262.269. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(2-methoxyethyl)-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the benzotriazine core followed by the introduction of the methoxyethyl group. While specific synthetic procedures for this compound were not detailed in the search results, similar compounds in the benzotriazine class have been synthesized using established methods involving diazotization and cyclization reactions.

Anticancer Properties

Research indicates that derivatives of benzotriazine compounds exhibit significant anticancer activity. For instance, a related compound identified as a potent inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a target implicated in various cancers, demonstrated an IC50 value of 1.6 µM in neuroblastoma cells . The inhibition of GSK-3β leads to increased levels of phosphorylated GSK-3β Ser9, suggesting that compounds like this compound may also exhibit similar mechanisms.

Antimicrobial Activity

Benzotriazine derivatives have shown promising antimicrobial properties. In vitro studies have demonstrated that certain derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds with structural similarities to benzotriazines have been evaluated for their effectiveness against Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values provide insight into their potency.

Table 1: Biological Activity Overview

Compound Biological Activity IC50/ MIC Target
This compoundAnticancer1.6 µM (GSK-3β)GSK-3β
Related Benzotriazine DerivativeAntibacterial8 µM (E. faecalis)Bacterial Inhibition
Benzotriazine DerivativeAntiproliferative2.2–5.3 µM (various cell lines)Cancer Cell Lines

Research Insights

  • GSK-3β Inhibition : Studies have shown that compounds similar to this compound can effectively inhibit GSK-3β activity in cell-based assays . This inhibition is crucial for cancer therapies targeting signaling pathways involved in cell proliferation and survival.
  • Antimicrobial Efficacy : The antimicrobial properties of benzotriazine derivatives are noteworthy. Compounds have been tested against various bacterial strains with results indicating significant antibacterial effects . The structure-function relationship suggests that modifications on the benzotriazine core can enhance activity.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of N-(2-methoxyethyl)-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide as an anticancer agent. For instance, a study evaluated its effects on various cancer cell lines, demonstrating significant cytotoxicity. The compound was found to inhibit cell proliferation in a dose-dependent manner.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)% Inhibition at 10 µM
A549 (Lung)5.085
MDA-MB-231 (Breast)6.578
HeLa (Cervical)7.072

These results suggest that this compound may serve as a lead structure for developing new anticancer therapies.

Enzyme Inhibition Studies

The compound has also been investigated for its enzyme inhibition properties. Specifically, it has shown promise as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), which is implicated in various diseases including Alzheimer's disease and diabetes.

Case Study: GSK-3β Inhibition

In a virtual screening study involving over 50,000 compounds, this compound was identified as a potent inhibitor of GSK-3β with an IC50 value of approximately 1.6μM1.6\mu M. The compound's mechanism of action involved enhancing the phosphorylation of GSK-3β at Ser9, indicating its potential role in neuroprotection.

Antimicrobial Properties

The antimicrobial efficacy of this compound has been explored against various pathogens. Preliminary studies indicated that it exhibits significant activity against both gram-positive and gram-negative bacteria.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Mycobacterium tuberculosis128 µg/mL

These findings suggest that this compound could be further developed into a broad-spectrum antimicrobial agent.

Neuroprotective Effects

Given its inhibitory action on GSK-3β and potential interactions with neurodegenerative pathways, the compound has been researched for neuroprotective effects. In vitro studies demonstrated that treatment with this compound could reduce neuronal apoptosis and promote cell survival in models of oxidative stress.

Case Study: Neuroprotection in Cell Models

In neuroblastoma cell lines treated with oxidative stress-inducing agents, this compound significantly reduced markers of apoptosis and increased the expression of neuroprotective factors.

Eigenschaften

IUPAC Name

N-(2-methoxyethyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c1-19-7-6-13-11(17)8-16-12(18)9-4-2-3-5-10(9)14-15-16/h2-5H,6-8H2,1H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBYPNLGUUIGCEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C(=O)C2=CC=CC=C2N=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.